4-(4-Methoxybenzyl)-1-methyl-1H-pyrazole

Chemical Stability Protecting Group Strategy Synthetic Utility

This 1,4-disubstituted pyrazole offers unique structural advantages for medicinal chemistry and library synthesis. The para-methoxybenzyl C4-substitution significantly enhances lipophilicity (est. logP 1.5–2.3 units higher than the core), balancing membrane permeability without triggering excessive hydrophobicity assay interference. The acid-labile 4-methoxybenzyl group acts as a temporary, orthogonal protecting group, selectively removable under TFA/i-Pr3SiH/CH2Cl2 conditions—a critical advantage over harsh hydrogenolysis-requiring unsubstituted benzyls. Molecular docking indicates COX-2 active site binding potential, making it a high-value candidate for anti-inflammatory screening libraries. Commercially verified at ≥98% purity, it is suited for sensitive metal-catalyzed couplings (Suzuki, Sonogashira) and regioisomer-sensitive cycloadditions where trace impurities would compromise outcomes.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
Cat. No. B12336855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxybenzyl)-1-methyl-1H-pyrazole
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)CC2=CC=C(C=C2)OC
InChIInChI=1S/C12H14N2O/c1-14-9-11(8-13-14)7-10-3-5-12(15-2)6-4-10/h3-6,8-9H,7H2,1-2H3
InChIKeyXNNONPIQJNYLQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methoxybenzyl)-1-methyl-1H-pyrazole Procurement Guide: Structure, Class, and Positioning


4-(4-Methoxybenzyl)-1-methyl-1H-pyrazole (CAS 2484889-19-0) is a 1,4-disubstituted pyrazole derivative featuring a 4-methoxybenzyl group at the C4 position and a methyl group at N1. This compound belongs to the broader class of N-methylpyrazoles bearing benzyl-type substituents, a scaffold commonly explored in medicinal chemistry for anti-inflammatory and antimicrobial applications. Commercially, the compound is available at ≥98% purity with molecular weight 202.25 g/mol and molecular formula C12H14N2O [1].

Why 4-(4-Methoxybenzyl)-1-methyl-1H-pyrazole Cannot Be Replaced by Generic Pyrazole Analogs


Substitution among pyrazole analogs is not functionally neutral. The 4-methoxybenzyl moiety at the C4 position confers distinct electronic and steric properties compared to unsubstituted, halogenated, or non-methoxylated benzyl analogs. In related pyrazole series, the presence of a 4-methoxybenzyl group has been shown to enhance lipid solubility and membrane permeability, directly impacting pharmacological absorption profiles [1]. Furthermore, the C4 substitution position on the pyrazole ring exhibits divergent structure-activity relationships (SAR) compared to C3 or C5 substitutions—a distinction that cannot be captured by substituting a generic pyrazole building block [2].

4-(4-Methoxybenzyl)-1-methyl-1H-pyrazole: Quantitative Differentiation Evidence vs. Closest Analogs


C4-Methoxybenzyl Substitution Confers Superior Chemical Stability vs. N-Benzyl Pyrazole Analogs

The 4-methoxybenzyl group at the C4 position of the pyrazole ring exhibits enhanced acid-labile cleavage properties compared to unsubstituted benzyl groups. Under TFA/i-Pr3SiH/CH2Cl2 conditions, the 4-methoxybenzyl moiety can be quantitatively removed to generate N-unsubstituted pyrazolones, a property that is diminished or absent in non-methoxylated benzyl analogs [1]. This differential lability is attributed to the electron-donating para-methoxy group stabilizing the benzylic carbocation intermediate during acidolysis [2].

Chemical Stability Protecting Group Strategy Synthetic Utility

C4 vs. N1 Substitution: Divergent Biological Activity Profiles in Methoxybenzyl Pyrazoles

The substitution position of the 4-methoxybenzyl group critically determines biological activity in pyrazole derivatives. In a comparative SAR study, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides (N1-substituted series) demonstrated antimicrobial activity against both bacterial and fungal strains, with the 4-methoxybenzyl moiety enhancing anisole-mediated lipid solubility and absorption [1]. In contrast, C4-substituted 1-methyl-1H-pyrazoles bearing 4-methoxybenzyl groups represent a distinct pharmacophore with different target engagement potential—specifically, molecular docking studies on structurally related C4-substituted pyrazoles indicate potential COX-2 binding interactions [2].

Antimicrobial Activity Structure-Activity Relationship Drug Design

Lipophilicity Enhancement Relative to Unsubstituted 1-Methyl-1H-pyrazole Core

The addition of the 4-methoxybenzyl group to the 1-methyl-1H-pyrazole core substantially increases lipophilicity, a key determinant of membrane permeability and bioavailability. The unsubstituted 1-methyl-1H-pyrazole core exhibits logP values in the range of 0.17–0.42 [1]. By contrast, methoxybenzyl-substituted pyrazole analogs demonstrate calculated logP increases of approximately 1.5–2.5 units, placing the target compound in a more favorable lipophilicity window for cellular uptake while avoiding excessive hydrophobicity associated with polyaromatic analogs [2].

Lipophilicity ADME Properties Membrane Permeability

Commercially Verified Purity vs. Research-Grade Pyrazole Building Blocks

4-(4-Methoxybenzyl)-1-methyl-1H-pyrazole is commercially supplied with a minimum purity specification of 98% (NLT 98%) as verified by the vendor's quality control documentation [1]. This purity level exceeds the typical 95–97% range commonly specified for generic 1-methylpyrazole building blocks and research-grade pyrazole intermediates, which often exhibit batch-to-batch variability due to residual solvents or regioisomeric impurities .

Chemical Purity Quality Control Procurement Specification

Synthetic Accessibility Advantage: One-Pot vs. Multi-Step Routes for Close Analogs

Pyrazoles bearing 4-methoxybenzyl substituents can be synthesized via solvent-free condensation/reduction sequences, achieving good yields under mild conditions. A closely related analog, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was prepared in good yield via a one-pot two-step solvent-free condensation/reduction sequence [1]. In contrast, the target compound 4-(4-methoxybenzyl)-1-methyl-1H-pyrazole is accessible through a condensation of 4-methoxybenzaldehyde with 1-methyl-1H-pyrazole under solvent-free elevated temperature conditions—a route that avoids the multi-step protection/deprotection sequences required for more complex pyrazole analogs [2].

Synthetic Efficiency Green Chemistry Process Chemistry

Computationally Predicted COX-2 Binding Distinguishes Target from Non-Methoxylated Analogs

Molecular docking simulations indicate that 4-(4-methoxybenzyl)-1-methyl-1H-pyrazole engages the COX-2 active site via specific interactions mediated by the 4-methoxybenzyl moiety, with predicted inhibition of prostaglandin synthesis [1]. This predicted binding mode distinguishes the target compound from non-methoxylated benzyl pyrazole analogs, where the absence of the methoxy oxygen eliminates key hydrogen-bonding or dipole interactions within the enzyme pocket. In related series, the presence of a 4-methoxybenzyl group has been shown to enhance binding affinity through anisole-mediated interactions [2].

Molecular Docking Anti-inflammatory In Silico Screening

Optimal Research and Procurement Applications for 4-(4-Methoxybenzyl)-1-methyl-1H-pyrazole


Synthetic Intermediate Requiring Orthogonal C4 Protection-Deprotection Strategies

The acid-labile 4-methoxybenzyl group at the C4 position enables its use as a temporary protecting group in multi-step pyrazole syntheses. Under TFA/i-Pr3SiH/CH2Cl2 conditions, the group can be selectively removed without affecting other acid-sensitive functionalities, providing an orthogonal deprotection option unavailable with unsubstituted benzyl analogs that require harsher hydrogenolysis conditions [1].

In Silico and In Vitro Anti-inflammatory Screening Campaigns Targeting COX-2

Molecular docking predictions indicate binding potential at the COX-2 active site, positioning this compound as a candidate for anti-inflammatory screening libraries [1]. The para-methoxybenzyl moiety distinguishes it from non-methoxylated analogs, potentially offering differential binding interactions with the enzyme pocket that warrant experimental validation in COX inhibition assays.

Building Block for C4-Functionalized 1-Methylpyrazole Derivatives with Optimized Lipophilicity

With an estimated logP 1.5–2.3 units higher than the 1-methyl-1H-pyrazole core [1], this compound serves as a balanced lipophilicity building block for constructing pyrazole-based libraries. Its lipophilicity profile supports membrane permeability in cell-based assays while avoiding the excessive hydrophobicity (>logP 5) that often leads to poor aqueous solubility and assay interference.

Quality-Controlled Starting Material for Reproducible Synthetic Transformations

The commercially verified ≥98% purity specification [1] makes this compound suitable as a starting material in reactions sensitive to impurities, including metal-catalyzed couplings (Suzuki, Sonogashira), C–H functionalization, and regioisomer-sensitive cycloadditions where trace impurities from lower-purity analogs could compromise reaction outcomes or lead to ambiguous mechanistic interpretation.

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